Cas no 201-65-0 (13h-indeno[1,2-l]phenanthrene)
13h-indeno[1,2-l]phenanthrene structure
Product Name:13h-indeno[1,2-l]phenanthrene
CAS-nummer:201-65-0
MF:C21H14
MW:266.335865497589
CID:1392155
PubChem ID:71071
Update Time:2025-04-20
13h-indeno[1,2-l]phenanthrene Chemische en fysische eigenschappen
Naam en identificatie
-
- 13h-indeno[1,2-l]phenanthrene
- Indeno<
- 1,2-l>
- phenanthren
- indenophenanthrene
- dibenzo<
- a,i>
- fluorene
- 13H-dibenzo<
- a,c>
- BRN 2560024
- 13H-Dibenzo[a,i]fluoren
- LS-61037
- 7H-dibenzo[b,g]fluorene
- 1,2,7,8-Dibenzofluoren
- 13H-dibenzo[a,i]fluorene
- 1,2,7,8-Dibenzo-fluoren
- 12H-indeno[1,2-l]-phenanthrene
- Benzo<
- b>
- fluoranthen
- 13H-Indeno[1,2-l]phenanthren
- AC1L1SJJ
- Indeno< 1,2-l> phenanthren; indenophenanthrene; dibenzo< a,i> fluorene; 13H-dibenzo< a,c> fluorene; BRN 2560024; 13H-Dibenzo[a,i]fluoren; LS-61037; 7H-dibenzo[b,g]fluorene; 1,2,7,8-Dibenzofluoren; 13H-dibenzo[a,i]fluorene; 1,2,7,8-Dibenzo-fluoren; 12H-indeno[1,2-l]-phenanthrene; Benzo< b> fluoranthen; 13H-Indeno[1,2-l]phenanthren; AC1L1SJJ;
- 13H-Indeno(1,2-l)phenanthrene
- J36.991H
- 73560-78-8
- BRN 1967121
- 9,10-(1,2-PHENYLENEMETHYLENE)PHENANTHRENE
- DTXSID10942124
- Q27282803
- 13H-Indeno(1,2-1)phenanthrene
- L77849WNUX
- 13H-Dibenzo(a,c)fluorene
- Dibenzofluorene
- 1,2,3,4-Dibenzfluorene
- UNII-L77849WNUX
- 201-65-0
-
- Inchi: 1S/C21H14/c1-2-8-15-14(7-1)13-20-18-11-4-3-9-16(18)17-10-5-6-12-19(17)21(15)20/h1-12H,13H2
- InChI-sleutel: XNKVIGSNRYAOQZ-UHFFFAOYSA-N
- LACHT: C12C3C=CC=CC=3C3C=CC=CC=3C=1C1C=CC=CC=1C2
Berekende eigenschappen
- Exacte massa: 266.10962
- Monoisotopische massa: 266.10955
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 0
- Complexiteit: 386
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.9
- Topologisch pooloppervlak: 0
Experimentele eigenschappen
- Dichtheid: 1.1340 (estimate)
- Kookpunt: 344.54°C (rough estimate)
- Vlampunt: 242.9°C
- Brekindex: 1.7640 (estimate)
- PSA: 0
13h-indeno[1,2-l]phenanthrene Gerelateerde literatuur
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
201-65-0 (13h-indeno[1,2-l]phenanthrene) Gerelateerde producten
- 243-17-4(2,3-Benzofluorene)
- 205-12-9(7H-Benzocfluorene)
- 4430-29-9(Benzo[rst]phenanthro[10,1,2-cde]pentaphene,9,18-dihydro- (9CI))
- 238-84-6(1,2-Benzofluorene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk